2-Hydroxy-2-phenylglutaramic acid methyl ester
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Overview
Description
2-Hydroxy-2-phenylglutaramic acid methyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has a unique structure that makes it interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-2-phenylglutaramic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of esters like this compound can be achieved through continuous esterification processes. These processes involve the use of large reactors where the carboxylic acid and methanol are continuously fed, and the ester is continuously removed . This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenylglutaramic acid methyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
2-Hydroxy-2-phenylglutaramic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenylglutaramic acid methyl ester involves its interaction with various molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
2-Hydroxy-2-phenylglutaramic acid methyl ester can be compared with other esters such as:
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another common ester used as a solvent and in the production of perfumes and flavoring agents.
Methyl butyrate: Known for its fruity odor and used in the food industry.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
22742-66-1 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 5-amino-2-hydroxy-5-oxo-2-phenylpentanoate |
InChI |
InChI=1S/C12H15NO4/c1-17-11(15)12(16,8-7-10(13)14)9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3,(H2,13,14) |
InChI Key |
RJJVSTBCEFBWIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC(=O)N)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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